Escin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

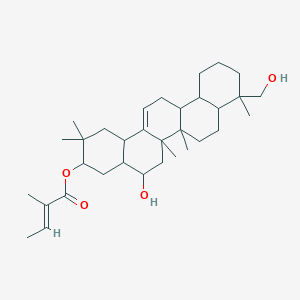

The compound Escin is a complex organic molecule with a unique structure It is characterized by multiple hydroxyl groups, a pentamethylated picene core, and an ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Escin typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps include:

Formation of the picene core: This involves cyclization reactions under high-temperature conditions.

Introduction of hydroxyl groups: This can be achieved through selective hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Esterification: The final step involves the esterification of the hydroxylated picene core with (E)-2-methylbut-2-enoic acid using catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Escin: can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Alcohols.

Substitution: Halides, ethers.

Aplicaciones Científicas De Investigación

Escin: has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of Escin involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester functional group allow it to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inflammation and oxidative stress, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Escin: can be compared with other hydroxylated picene derivatives and ester compounds.

Similar compounds: include analogs with different ester groups or additional functional groups.

Uniqueness

- The unique combination of hydroxyl groups, a pentamethylated picene core, and an ester functional group gives This compound distinct chemical and biological properties.

- Its potential applications in various fields make it a compound of significant interest for further research and development.

Actividad Biológica

Escin, a triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered attention for its diverse biological activities. This article explores the anti-inflammatory, anti-edematous, venotonic, and potential anti-cancer properties of this compound, supported by various research findings and case studies.

Overview of this compound

This compound is a complex mixture of saponins with multiple isomers, primarily classified into α-escin and β-escin. The pharmacological effects of this compound are attributed to its ability to modulate various biological pathways, including inflammatory responses and vascular integrity.

Anti-inflammatory Effects

Research has demonstrated that this compound exerts significant anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators. It has been shown to reduce vascular permeability in inflamed tissues, thereby preventing edema formation. In a study involving human umbilical vein endothelial cells (HUVECs), this compound treatment reduced ATP loss and inhibited the activity of phospholipase A2 (PLA2), an enzyme linked to inflammation, by 57–72% under hypoxic conditions .

Key Findings:

- This compound inhibits NF-κB and AP-1 expressions, which are crucial in the inflammatory response.

- It down-regulates pro-inflammatory cytokines such as TNF-α and IL-1β through glucocorticoid receptor (GR) activation .

Venotonic Properties

This compound has been recognized for its venotonic effects, particularly in treating chronic venous insufficiency. It enhances venous tone and reduces capillary permeability, contributing to improved blood flow and reduced swelling in affected tissues. Clinical studies have indicated that this compound can significantly alleviate symptoms associated with venous disorders .

Anti-cancer Activity

Recent studies have revealed this compound's potential as an anti-cancer agent. It exhibits anti-proliferative effects against various cancer cell lines and demonstrates anti-metastatic properties. Research indicates that this compound can inhibit tumor growth and metastasis in more than 15 different cancer types, making it a candidate for adjunctive cancer therapy .

Table 1: Summary of this compound's Biological Activities

Case Studies

- Chronic Venous Insufficiency : A clinical trial demonstrated that patients receiving this compound showed significant improvement in symptoms such as leg swelling and pain compared to a placebo group. The study highlighted this compound's effectiveness in enhancing venous return and reducing edema .

- Cancer Treatment : In a preclinical study, this compound was combined with conventional chemotherapy agents. The results indicated that this compound enhanced the efficacy of these agents while reducing side effects, suggesting its potential as a complementary treatment in oncology .

Pharmacokinetics and Bioavailability

The pharmacokinetics of this compound is complex due to its various isomers. Studies have shown that certain isomers possess better bioavailability and permeability across biological membranes. For instance, this compound Ia has been identified as having superior absorption characteristics compared to other isomers like this compound Ib .

Table 2: Pharmacokinetic Properties of this compound Isomers

| Isomer | Bioavailability | Absorption Rate | Duration of Action |

|---|---|---|---|

| This compound Ia | High | Rapid | Long |

| This compound Ib | Moderate | Moderate | Short |

Propiedades

IUPAC Name |

[5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9-pentamethyl-1,3,4,4a,5,6,6a,7,8,8a,10,11,12,12a,13,14b-hexadecahydropicen-3-yl] (E)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O4/c1-8-20(2)29(36)37-28-16-22-23(17-30(28,3)4)26-12-11-25-21-10-9-14-31(5,19-34)24(21)13-15-32(25,6)33(26,7)18-27(22)35/h8,12,21-25,27-28,34-35H,9-11,13-19H2,1-7H3/b20-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVPEFBKSWBXRZ-DNTJNYDQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2C(CC1(C)C)C3=CCC4C5CCCC(C5CCC4(C3(CC2O)C)C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1CC2C(CC1(C)C)C3=CCC4C5CCCC(C5CCC4(C3(CC2O)C)C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.